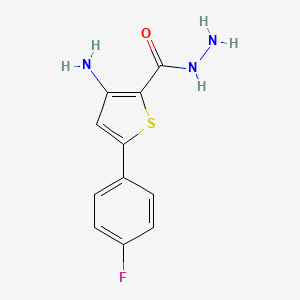
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-ol, commonly known as 1,3-dioxaindan-5-ol or dioxaindan, is an organic compound that has been widely studied due to its unique chemical structure and potential applications in various scientific fields. It is a bicyclic compound with a five-membered ring containing two oxygen atoms and an ethoxy group. Dioxaindan is an important intermediate for the synthesis of other organic compounds and has been applied in the production of pharmaceuticals, agrochemicals, and other industrial products. In addition, dioxaindan has been studied for its biological activities, including its potential as an anti-inflammatory and anti-cancer agent.
科学研究应用
Dioxaindan has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of pharmaceuticals and agrochemicals. In addition, dioxaindan has been studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models.
作用机制
The exact mechanism of action of dioxaindan is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the metabolism of lipids and proteins. It is also thought to reduce inflammation by blocking the activity of certain pro-inflammatory cytokines. In addition, dioxaindan has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death.
Biochemical and Physiological Effects
Dioxaindan has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In addition, dioxaindan has been shown to reduce the levels of certain enzymes involved in the metabolism of lipids and proteins.
实验室实验的优点和局限性
Dioxaindan has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction conditions are mild. In addition, it is a relatively stable compound that does not require special storage conditions. However, there are some limitations to using dioxaindan in laboratory experiments. For example, it is a relatively expensive compound, and it is not readily available commercially. In addition, it can be toxic if not handled properly.
未来方向
There are several potential future directions for research on dioxaindan. For example, further studies could be conducted to determine the exact mechanism of action of dioxaindan and its effects on different types of cancer cells. In addition, further research could be conducted to determine the potential therapeutic applications of dioxaindan and its potential side effects. Finally, future research could be conducted to develop more efficient and cost-effective methods for synthesizing dioxaindan.
合成方法
Dioxaindan can be synthesized through two different methods. The first method involves the condensation of 1,3-dioxane-2-one and ethyl acetoacetate. This reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by precipitation. The second method involves the reaction of 1,3-dioxane-2-one and ethyl acetoacetate, which is catalyzed by acid, such as sulfuric acid or trifluoroacetic acid. The product is then isolated by distillation. Both of these methods are commonly used to synthesize dioxaindan in the laboratory.
属性
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

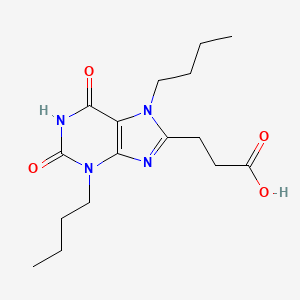

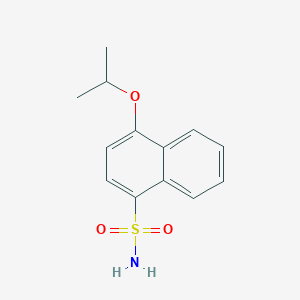

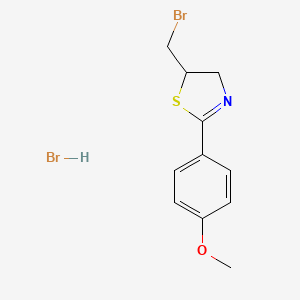

![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)
![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)
![N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6143072.png)
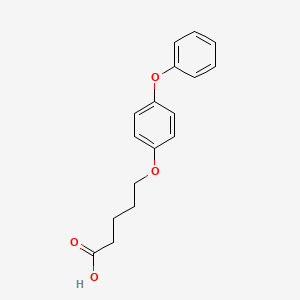
![2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6143087.png)


